molecular formula C19H16FNO B154752 Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- CAS No. 10016-13-4

Acetamide, N-benzyl-2-fluoro-N-1-naphthyl-

Cat. No. B154752
CAS RN: 10016-13-4
M. Wt: 293.3 g/mol
InChI Key: KEPUHIUMJJMLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and organic synthesis. This compound is a highly potent and selective inhibitor of human fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the endocannabinoid system, which is involved in regulating various physiological processes, including pain, inflammation, and anxiety.

Mechanism Of Action

The mechanism of action of Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- involves its selective inhibition of Acetamide, N-benzyl-2-fluoro-N-1-naphthyl-, which is responsible for the hydrolysis of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting Acetamide, N-benzyl-2-fluoro-N-1-naphthyl-, this compound increases the levels of endocannabinoids, leading to the activation of cannabinoid receptors and the modulation of various physiological processes.
Biochemical and Physiological Effects:
Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies. It has also been shown to improve cognitive function and reduce the symptoms of depression in animal models. These effects are believed to be mediated by the modulation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes.

Advantages And Limitations For Lab Experiments

The advantages of using Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- in lab experiments include its high potency and selectivity for Acetamide, N-benzyl-2-fluoro-N-1-naphthyl-, making it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, its limitations include its potential toxicity and the need for careful handling and disposal due to its hazardous nature.

Future Directions

There are several future directions for the research and development of Acetamide, N-benzyl-2-fluoro-N-1-naphthyl-. These include the optimization of its synthesis and modification of its structure to improve its potency, selectivity, and pharmacokinetic properties. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in the treatment of various disorders, including chronic pain, anxiety, and inflammation. The development of new drugs based on this compound could lead to significant advances in the field of medicinal chemistry and drug discovery.

Synthesis Methods

The synthesis of Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- involves several steps, starting with the reaction of 2-naphthol with benzyl bromide to form N-benzyl-2-naphthol. This intermediate is then reacted with 2-fluoroacetamide in the presence of a base to form the final product. The synthesis of this compound has been optimized through various modifications, including the use of microwave irradiation and different reaction conditions.

Scientific Research Applications

Acetamide, N-benzyl-2-fluoro-N-1-naphthyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent analgesic, anti-inflammatory, and anxiolytic effects in preclinical studies, making it a promising candidate for the development of new drugs for the treatment of various disorders, including chronic pain, anxiety, and inflammation.

properties

CAS RN

10016-13-4

Product Name

Acetamide, N-benzyl-2-fluoro-N-1-naphthyl-

Molecular Formula

C19H16FNO

Molecular Weight

293.3 g/mol

IUPAC Name

N-benzyl-2-fluoro-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C19H16FNO/c20-13-19(22)21(14-15-7-2-1-3-8-15)18-12-6-10-16-9-4-5-11-17(16)18/h1-12H,13-14H2

InChI Key

KEPUHIUMJJMLNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)C(=O)CF

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC3=CC=CC=C32)C(=O)CF

Other CAS RN

10016-13-4

synonyms

N-Benzyl-2-fluoro-N-(1-naphtyl)acetamide

Origin of Product

United States

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